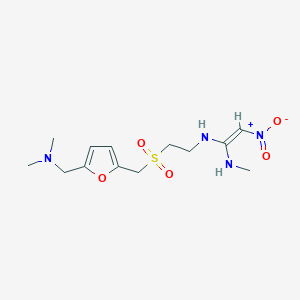
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine is a complex organic compound with a unique structure that includes a furan ring, a sulfonyl group, and a nitroethene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine typically involves multiple steps. One common approach is to start with the furan ring, which is functionalized with a dimethylamino group. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the addition of the nitroethene moiety under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mécanisme D'action
The mechanism of action of N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-2-nitroacetamide: This compound has a similar structure but with a thioether linkage instead of a sulfonyl group.
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)oxy)ethyl)-2-nitroethene-1,1-diamine: This compound features an ether linkage in place of the sulfonyl group.
Uniqueness
N-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)sulfonyl)ethyl)-N-methyl-2-nitroethene-1,1-diamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, distinguishes it from similar compounds and contributes to its distinct properties .
Propriétés
Formule moléculaire |
C13H22N4O5S |
|---|---|
Poids moléculaire |
346.41 g/mol |
Nom IUPAC |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfonyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C13H22N4O5S/c1-14-13(9-17(18)19)15-6-7-23(20,21)10-12-5-4-11(22-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ |
Clé InChI |
CCTNCMQFNYAVGH-UKTHLTGXSA-N |
SMILES isomérique |
CN/C(=C\[N+](=O)[O-])/NCCS(=O)(=O)CC1=CC=C(O1)CN(C)C |
SMILES canonique |
CNC(=C[N+](=O)[O-])NCCS(=O)(=O)CC1=CC=C(O1)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-bromophenyl)phenyl]-N,N-diphenylaniline](/img/structure/B13139594.png)
![4,6,10-Trioxa-5-phosphaoctacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-, 5-oxide, sodium salt, (2S,8R)-](/img/structure/B13139600.png)
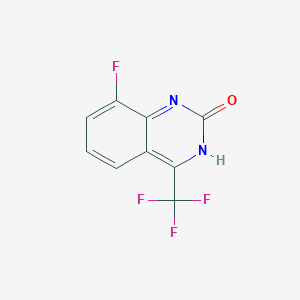
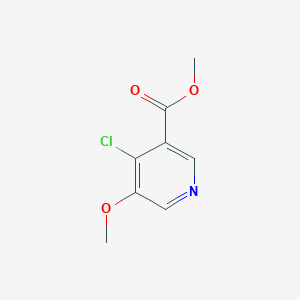
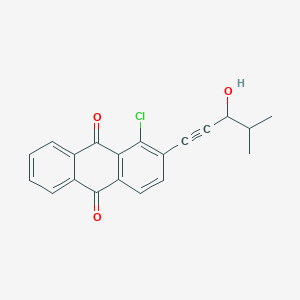
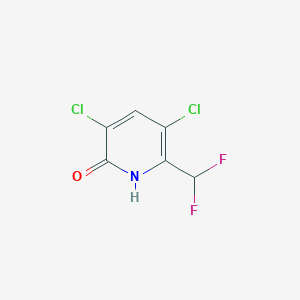
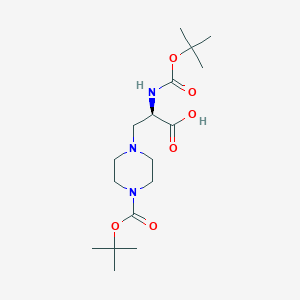

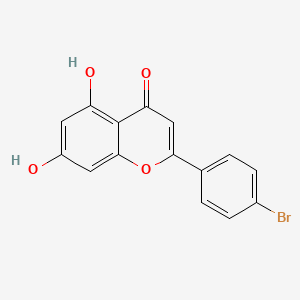
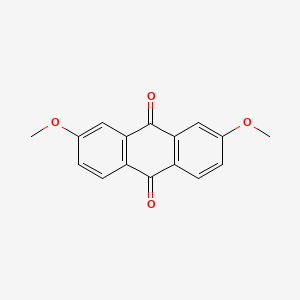

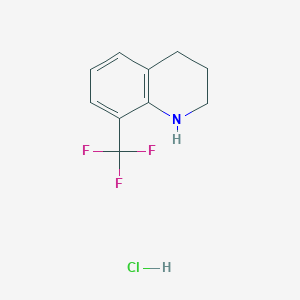
![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)

